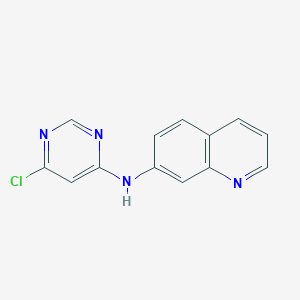
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is a heterocyclic compound that combines a pyrimidine ring with a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and quinoline moieties endows the compound with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine typically involves the formation of the pyrimidine and quinoline rings followed by their coupling. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents under controlled conditions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Pyrimidine and Quinoline Rings: The final step involves the coupling of the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biology: It is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .
相似化合物的比较
Similar Compounds
(6-Chloropyrimidin-4-yl)-quinolin-8-yl-amine: Similar structure but with the amine group at the 8-position of the quinoline ring.
(6-Chloropyrimidin-4-yl)-quinolin-6-yl-amine: Similar structure but with the amine group at the 6-position of the quinoline ring.
Uniqueness
N-(6-chloro-4-pyrimidinyl)-7-Quinolinamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amine group and the chlorine atom in the pyrimidine ring plays a crucial role in determining the compound’s interaction with biological targets and its overall pharmacological profile .
属性
分子式 |
C13H9ClN4 |
|---|---|
分子量 |
256.69 g/mol |
IUPAC 名称 |
N-(6-chloropyrimidin-4-yl)quinolin-7-amine |
InChI |
InChI=1S/C13H9ClN4/c14-12-7-13(17-8-16-12)18-10-4-3-9-2-1-5-15-11(9)6-10/h1-8H,(H,16,17,18) |
InChI 键 |
MHPXKXVTFIGKSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)NC3=CC(=NC=N3)Cl)N=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














